molecular formula C13H18O3 B3161751 3-(4-Isobutoxyphenyl)propanoic acid CAS No. 872783-68-1

3-(4-Isobutoxyphenyl)propanoic acid

Cat. No.: B3161751
CAS No.: 872783-68-1
M. Wt: 222.28 g/mol
InChI Key: IGHBTTFLXCRBGF-UHFFFAOYSA-N
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Description

3-(4-Isobutoxyphenyl)propanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₃. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an isobutoxy group at the para position.

Biochemical Analysis

Biochemical Properties

3-(4-Isobutoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. The interaction between this compound and COX enzymes results in the inhibition of prostaglandin synthesis, which is a key factor in its anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell membranes, influencing various signaling pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of nuclear factor kappa B (NF-κB) pathways, thereby reducing inflammation and oxidative stress in cells . This compound also affects the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . This binding interaction is crucial for its anti-inflammatory action. Furthermore, this compound can modulate the activity of transcription factors such as NF-κB, resulting in altered gene expression and reduced inflammatory responses . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that the compound can induce sustained anti-inflammatory effects in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic properties without causing adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including gastrointestinal disturbances and liver damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes result in the formation of various metabolites, some of which retain biological activity . The effects on metabolic flux and metabolite levels are significant, influencing the overall pharmacokinetics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and gastrointestinal tract . Its distribution is influenced by factors such as lipid solubility and protein binding affinity. The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. This localization is crucial for its interaction with cellular targets and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutoxyphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Isobutoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isobutoxyphenyl)propanoic acid is unique due to the presence of the isobutoxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)9-16-12-6-3-11(4-7-12)5-8-13(14)15/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHBTTFLXCRBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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